11-cis-Acitretin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-cis-Acitretin is a geometric isomer of acitretin, a synthetic retinoid derived from retinoic acid. Retinoids are compounds structurally related to vitamin A and are involved in regulating cell growth, differentiation, and apoptosis. This compound is primarily known for its role in dermatological treatments, particularly for severe psoriasis and other keratinization disorders .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Acitretin involves the isomerization of all-trans-acitretin. This process can be achieved through photochemical methods or by using specific catalysts that promote the cis configuration. The reaction conditions typically include controlled light exposure or the use of reagents that favor the formation of the 11-cis isomer .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of the desired isomer using chromatographic techniques to separate it from other geometric isomers. The stability of the compound is ensured by maintaining optimal storage conditions to prevent isomerization back to the all-trans form .

化学反应分析

Types of Reactions: 11-cis-Acitretin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

科学研究应用

11-cis-Acitretin has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of retinoids and their isomers.

Biology: Researchers use this compound to investigate the role of retinoids in cell differentiation and apoptosis.

Medicine: It is primarily used in the treatment of severe psoriasis and other skin disorders. .

作用机制

The exact mechanism of action of 11-cis-Acitretin is not fully understood. it is believed to work by binding to retinoid receptors in the skin, such as retinoic acid receptor alpha, retinoic acid receptor beta, and retinoic acid receptor gamma. These receptors regulate gene transcription and help normalize the growth cycle of skin cells. By inhibiting excessive cell growth and keratinization, this compound reduces the thickening of the skin and plaque formation .

相似化合物的比较

All-trans-Acitretin: The most common isomer of acitretin, used in similar dermatological applications.

13-cis-Acitretin: Another geometric isomer with slightly different biological activities.

Etretinate: A related retinoid with a longer half-life and different pharmacokinetic properties

Uniqueness: 11-cis-Acitretin is unique due to its specific geometric configuration, which may confer distinct biological activities compared to its other isomers. Its ability to bind selectively to certain retinoid receptors and its stability under specific conditions make it a valuable compound for research and therapeutic applications .

生物活性

11-cis-Acitretin, a derivative of acitretin, is a retinoid compound that exhibits significant biological activity, particularly in the modulation of cellular processes and immune responses. This article delves into its mechanisms of action, pharmacological properties, and clinical implications, supported by relevant data tables and findings from case studies.

This compound functions primarily through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). It binds to these nuclear receptors, leading to the transcriptional regulation of genes involved in various biological processes, including differentiation, proliferation, and apoptosis.

- Receptor Activation : this compound selectively activates RARs (α, β, and γ subtypes), which are crucial for the regulation of keratinocyte differentiation in the epidermis. This action is particularly relevant in treating skin disorders such as psoriasis .

- Immune Modulation : The compound also modulates immune responses by influencing T-cell activity. Studies have shown that acitretin can inhibit lymphocyte proliferation when exposed to high concentrations, indicating its potential in managing autoimmune conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Oral bioavailability ranges from 36% to 95%, significantly enhanced when taken with food.

- Distribution : It has a volume of distribution of approximately 9 L/kg and shows extensive plasma protein binding (>98%).

- Metabolism : Acitretin undergoes hepatic metabolism, yielding active metabolites like cis-acitretin and etretinate. The terminal half-life is reported to be between 49 to 53 hours .

Biological Effects and Clinical Applications

This compound has been studied for its therapeutic effects on various conditions:

-

Psoriasis Treatment : In a cohort study involving over 5,000 patients with moderate-to-severe psoriasis, only 21% achieved an absolute Psoriasis Area and Severity Index (aPASI) score ≤ 2 while on acitretin. Comparatively, higher effectiveness was noted with ciclosporin and methotrexate .

Treatment Patients Achieving aPASI ≤ 2 Percentage Acitretin 118 21% Ciclosporin 233 34% Fumaric Acid Esters 43 29% Methotrexate 372 32% - Anti-Inflammatory Effects : Research indicates that acitretin can inhibit inflammatory markers such as COX-2 and IL-1β, suggesting potential use in inflammatory skin diseases beyond psoriasis .

Case Studies

Several case studies highlight the clinical efficacy and safety profile of acitretin:

- Case Study on Efficacy : A retrospective analysis revealed that patients treated with acitretin showed significant improvement in skin lesions associated with psoriasis after six months of therapy. However, the persistence of treatment was lower compared to other systemic therapies due to side effects .

- Safety Profile : Adverse effects commonly reported include mucocutaneous dryness and elevated liver enzymes. Monitoring is essential during treatment to manage these side effects effectively .

属性

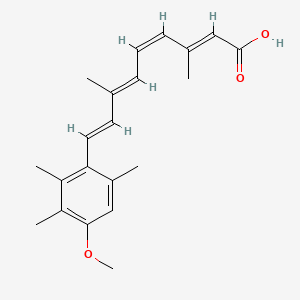

IUPAC Name |

(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-CNPIXVCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。